2-(Azetidin-3-yl)-2-methylpropanoic acid trifluoroacetic acid is a compound that belongs to the family of azetidine derivatives, which are cyclic amines characterized by a four-membered ring structure. This specific compound is notable for its potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals. The trifluoroacetic acid moiety is often used in organic synthesis for its ability to facilitate certain chemical reactions, including deprotection and acylation processes.
The compound can be classified as an amino acid derivative due to the presence of both an amine and a carboxylic acid functional group. It is synthesized from azetidinone precursors, which are versatile intermediates in organic synthesis. The classification of this compound can be further refined into categories such as heterocyclic compounds and aliphatic amino acids.
The synthesis of 2-(Azetidin-3-yl)-2-methylpropanoic acid trifluoroacetic acid typically involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature and pH to optimize yields and selectivity. The use of trifluoroacetic acid not only aids in deprotection but also enhances solubility and reactivity of intermediates during synthesis.
The molecular structure of 2-(Azetidin-3-yl)-2-methylpropanoic acid trifluoroacetic acid features:
The molecular formula can be represented as CHFNO, with a molecular weight of approximately 215.18 g/mol. Structural analysis techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are typically employed to confirm the molecular structure and stereochemistry .
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions such as controlled temperature, solvent choice, and stoichiometry to ensure high yields and minimize by-products.
The mechanism of action for 2-(Azetidin-3-yl)-2-methylpropanoic acid trifluoroacetic acid primarily involves its interaction with biological targets, potentially acting as a neurotransmitter or modulator due to its structural similarity to amino acids like gamma-aminobutyric acid (GABA).
Research indicates that compounds similar to this one may influence neurotransmission pathways, potentially leading to therapeutic effects in neurological disorders . The precise mechanism would depend on receptor binding affinities and downstream signaling pathways activated upon binding.
Relevant data on these properties can be obtained through experimental characterization methods such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
The compound has several potential applications in scientific research:
Azetidines address critical challenges in drug development through unique physicochemical properties:
Table 1: Clinically Approved Azetidine-Containing Drugs
Drug Name | Therapeutic Class | Azetidine Function | Key Structural Feature |
---|---|---|---|
Baricitinib | JAK Inhibitor (RA) | Kinase-binding motif | Azetidine sulfonamide |
Delafloxacin | Quinolone antibiotic | Bacterial topoisomerase inhibition | 3-Aminoazetidine |
Azelnidipine | Calcium channel blocker (hypertension) | Lipophilic anchor | 3-Benzylazetidine ester |
Siponimod | S1P receptor modulator (MS) | Bioisostere of phosphate | 3-Carboxyazetidine |
The synthesis of functionalized azetidines has advanced through green chemistry approaches, including:
3-Substituted azetidines exhibit distinct pharmacological advantages due to stereoelectronic effects:
Table 2: Comparative Analysis of 3-Substituted Azetidine Pharmacophores
Compound | C3 Substituent | Molecular Weight | Key Pharmacological Role |
---|---|---|---|
2-(Azetidin-3-yl)pyridine TFA | Pyridyl | 248.20 g/mol | Nicotinic acetylcholine receptor ligand [7] |
L-Azetidine-2-carboxylic acid | COOH | 101.10 g/mol | Proline antagonist (plant metabolism) [4] |
2-(Azetidin-3-yl)propanoic acid | CH(CH₃)COOH | 143.18 g/mol | GABA analogue precursor [3] |
2-(Azetidin-3-yl)-2-methylpropanoic acid TFA | C(CH₃)₂COOH | 257.21 g/mol | Conformationally-restricted amino acid surrogate |
Functionalization strategies for C3 position include:
This compound (CAS 2225878-90-8) exemplifies strategic molecular hybridization in lead optimization:
Table 3: Key Physicochemical Properties of Azetidine Carboxylic Acid Derivatives
Parameter | 2-(Azetidin-3-yl)-2-methylpropanoic acid TFA | 2-(Azetidin-3-yl)propanoic acid TFA | Unsubstituted Azetidine TFA |
---|---|---|---|
CAS Number | 2225878-90-8 | 1797923-92-2 | 1659301-72-0 |
Molecular Formula | C₉H₁₄F₃NO₄ | C₈H₁₂F₃NO₄ | C₁₀H₁₁F₃N₂O₂ |
Molecular Weight | 257.21 g/mol | 243.18 g/mol | 248.20 g/mol |
SMILES | CC(C)(C₁CNC₁)C(O)=O.O=C(O)C(F)(F)F | CC(C₁CNC₁)C(O)=O.O=C(O)C(F)(F)F | O=C(O)C(F)(F)F.C₁(C₂CNC₂)=NC=CC=C₁ |
Role in Synthesis | Peptide backbone modification | GABA receptor agent intermediate | Nicotinic pharmacophore |
Current research applications focus on:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2